UM-424

Description

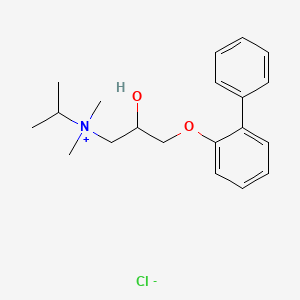

UM-424, chemically designated as 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, is a quaternary ammonium derivative of the beta-adrenergic receptor antagonist propranolol . Preclinical studies in canine models demonstrated its ability to suppress ventricular arrhythmias induced by ouabain toxicity, coronary artery occlusion, and programmed electrical stimulation . Key findings include:

- Antiarrhythmic Efficacy: this compound restored normal sinus rhythm in conscious dogs with coronary ligation-induced arrhythmias at a mean dose of 9.5 mg/kg, maintaining stability for >60 minutes .

However, this compound failed to prevent ventricular fibrillation during remote ischemia in dogs with prior myocardial infarction, highlighting a critical limitation in complex arrhythmia models .

Properties

CAS No. |

58520-98-2 |

|---|---|

Molecular Formula |

C20H28ClNO2 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-phenylphenoxy)propyl]-dimethyl-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C20H28NO2.ClH/c1-16(2)21(3,4)14-18(22)15-23-20-13-9-8-12-19(20)17-10-6-5-7-11-17;/h5-13,16,18,22H,14-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

JIFGWFKXUFWHTI-UHFFFAOYSA-M |

SMILES |

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-] |

Canonical SMILES |

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

58520-98-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride UM 424 UM-424 |

Origin of Product |

United States |

Preparation Methods

The synthesis of UM-424 typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with dimethylisopropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

UM-424 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Scientific Research Applications

UM-424 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study receptor interactions.

Mechanism of Action

The mechanism of action of UM-424 involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and the propanolamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

UM-424 belongs to the class of quaternary ammonium antiarrhythmics, which are structurally modified to limit central nervous system penetration and enhance ionic channel-blocking properties. Below is a comparative analysis with its parent compound, propranolol, and other antiarrhythmic agents:

Key Research Findings

- This compound vs. Propranolol: this compound lacks beta-blocking activity, making it safer in patients with bronchospasm or heart failure . Propranolol’s cardiodepressant effects limit its use in hemodynamically unstable arrhythmias, whereas this compound preserves cardiac output .

This compound vs. Amiodarone :

- This compound vs. Lidocaine: Lidocaine, a Class Ib antiarrhythmic, is effective in acute ischemia but short-acting.

Critical Discussion of Contradictory Evidence

While this compound shows promise in suppressing arrhythmias in acute settings, its failure to prevent ischemic ventricular fibrillation in post-infarction models raises concerns about its utility in complex cardiac pathologies . This discrepancy underscores the importance of model-specific efficacy and the need for further research in comorbid conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.